4-Amino-n-ethyl-2-methoxybenzamide
Overview
Description
4-Amino-n-ethyl-2-methoxybenzamide is an organic compound with the molecular formula C10H14N2O2 It is a derivative of benzamide and is characterized by the presence of an amino group, an ethyl group, and a methoxy group attached to the benzene ring
Mechanism of Action
Target of Action
4-Amino-n-ethyl-2-methoxybenzamide, also known as procainamide, is a derivative of benzamide . It primarily targets dopamine receptors , specifically the D2 receptors . These receptors play a crucial role in the regulation of various physiological functions such as motor control, cognition, and reward.
Mode of Action
Procainamide acts as a dopamine antagonist . It binds to dopamine receptors, particularly D2 receptors, and inhibits their activity. This inhibition prevents dopamine, a neurotransmitter, from binding to its receptors and exerting its effects. The interaction of procainamide with its targets leads to changes in neuronal signaling and neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by procainamide is the dopaminergic pathway . By inhibiting D2 receptors, procainamide disrupts the normal functioning of this pathway, leading to alterations in the downstream effects of dopamine signaling .
Result of Action
The molecular and cellular effects of procainamide’s action are primarily related to its inhibitory effect on dopamine receptors. This can lead to a decrease in dopamine-mediated responses, which can manifest in various ways depending on the specific physiological context . For instance, procainamide has been shown to have antiemetic properties, reducing nausea and vomiting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-n-ethyl-2-methoxybenzamide typically involves the reaction of 4-amino-2-methoxybenzoic acid with ethylamine. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-n-ethyl-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamides, while reduction can produce ethylamines .
Scientific Research Applications
4-Amino-n-ethyl-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methoxybenzamide: Lacks the ethyl group, which may affect its biological activity and chemical properties.
4-Amino-n-ethylbenzamide: Lacks the methoxy group, which can influence its solubility and reactivity.
4-Amino-2-methoxybenzoic acid: Contains a carboxylic acid group instead of an amide group, leading to different chemical behavior.
Uniqueness
Properties
IUPAC Name |
4-amino-N-ethyl-2-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-12-10(13)8-5-4-7(11)6-9(8)14-2/h4-6H,3,11H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYPHWBVGQWBML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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